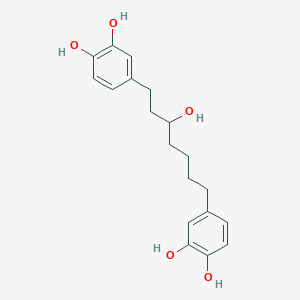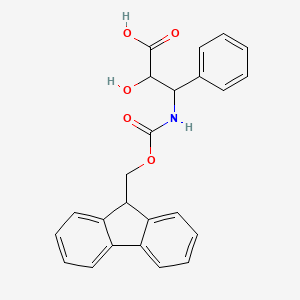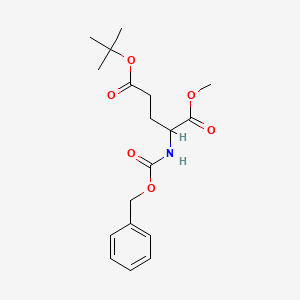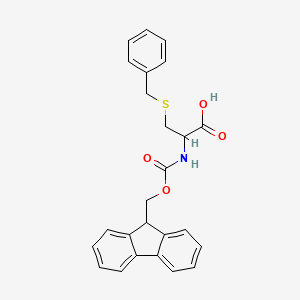
N-Fmoc-S-benzyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-S-benzyl-L-cysteine is a derivative of the amino acid cysteine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the thiol group is protected by a benzyl group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
准备方法
Synthetic Routes and Reaction Conditions
N-Fmoc-S-benzyl-L-cysteine can be synthesized through a multi-step process involving the protection of the amino and thiol groups of cysteine. The typical synthetic route involves:
Protection of the amino group: The amino group of cysteine is protected using the Fmoc group, typically through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the thiol group: The thiol group is protected by benzylation, usually achieved by reacting the cysteine derivative with benzyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反应分析
Types of Reactions
N-Fmoc-S-benzyl-L-cysteine undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using piperidine or other bases, and removal of the benzyl group through hydrogenation or other reductive methods.
Substitution reactions: The thiol group can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Fmoc deprotection: Yields free amino group derivatives.
Benzyl deprotection: Yields free thiol group derivatives.
科学研究应用
N-Fmoc-S-benzyl-L-cysteine is widely used in scientific research, particularly in:
Peptide synthesis: As a protected cysteine derivative, it is used in the solid-phase synthesis of peptides.
Proteomics: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Drug development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of N-Fmoc-S-benzyl-L-cysteine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, while the benzyl group protects the thiol group, preventing unwanted side reactions. Upon deprotection, the free amino and thiol groups can participate in peptide bond formation and disulfide bond formation, respectively .
相似化合物的比较
Similar Compounds
N-Fmoc-S-trityl-L-cysteine: Another protected cysteine derivative with a trityl group protecting the thiol group.
Fmoc-N-Me-Cys(Trt)-OH: A derivative with a methyl group on the amino group and a trityl group on the thiol group.
Uniqueness
N-Fmoc-S-benzyl-L-cysteine is unique due to its specific protection groups, which offer a balance of stability and ease of deprotection. The benzyl group provides robust protection for the thiol group, while the Fmoc group is easily removed under mild conditions, making it highly suitable for peptide synthesis .
属性
IUPAC Name |
3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXYVGAAQGLAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
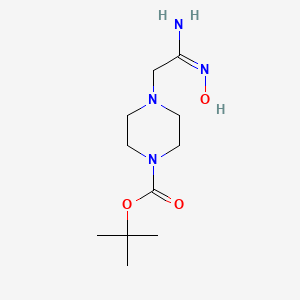
![3,3-Dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid;2-methylpropan-2-amine](/img/structure/B13385745.png)
![1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13385758.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)
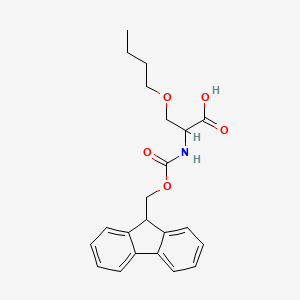
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

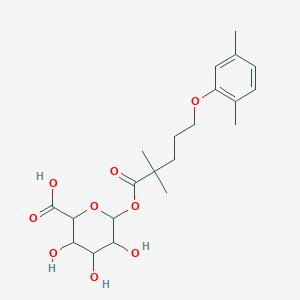
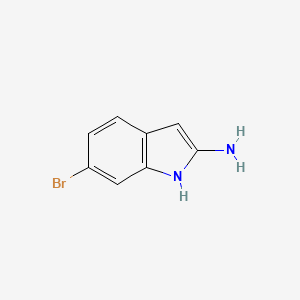
![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)
